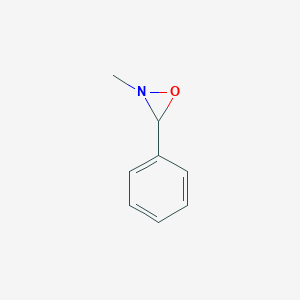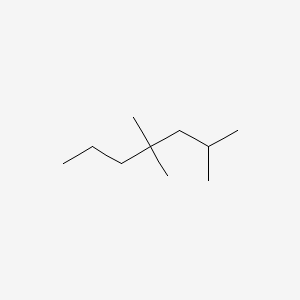
2,4,4-Trimethylheptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,4-Trimethylheptane is an organic compound with the molecular formula C10H22. It is a branched alkane and one of the isomers of decane. This compound is known for its structural complexity due to the presence of three methyl groups attached to the heptane chain. It is often used in various industrial applications and scientific research due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,4-Trimethylheptane typically involves the alkylation of heptane with methyl groups. One common method is the catalytic hydrogenation of 2,4,4-trimethyl-2-heptene. This reaction is usually carried out under high pressure and temperature conditions using a suitable catalyst such as platinum or palladium.
Industrial Production Methods: In industrial settings, this compound can be produced through the refining of petroleum. The process involves the separation of hydrocarbons based on their boiling points, followed by the catalytic reforming of naphtha to increase the yield of branched alkanes like this compound.
Análisis De Reacciones Químicas
Types of Reactions: 2,4,4-Trimethylheptane primarily undergoes reactions typical of alkanes, such as combustion and halogenation.
Combustion: When burned in the presence of oxygen, it produces carbon dioxide and water.
Halogenation: It reacts with halogens like chlorine or bromine under UV light to form haloalkanes.
Common Reagents and Conditions:
Combustion: Requires oxygen and an ignition source.
Halogenation: Requires halogens (e.g., Cl2, Br2) and UV light.
Major Products:
Combustion: Carbon dioxide (CO2) and water (H2O).
Halogenation: Various haloalkanes depending on the halogen used.
Aplicaciones Científicas De Investigación
2,4,4-Trimethylheptane is used in several scientific research fields:
Chemistry: It serves as a reference compound in gas chromatography due to its well-defined boiling point and retention time.
Biology: It is used in studies involving the metabolism of hydrocarbons by microorganisms.
Medicine: Research into its potential as a solvent for pharmaceutical formulations.
Industry: Utilized as a component in specialty fuels and lubricants due to its high octane rating.
Mecanismo De Acción
As an alkane, 2,4,4-Trimethylheptane is relatively inert and does not participate in many biochemical pathways. Its primary interactions are through physical processes such as dissolution and evaporation. In combustion reactions, it undergoes oxidation to produce energy, carbon dioxide, and water.
Comparación Con Compuestos Similares
2,2,4-Trimethylpentane (Isooctane): Known for its use in determining the octane rating of fuels.
2,2,4-Trimethylheptane: Another isomer with similar properties but different structural arrangement.
Uniqueness: 2,4,4-Trimethylheptane is unique due to its specific branching pattern, which affects its boiling point, melting point, and reactivity compared to other isomers. Its structure provides distinct physical and chemical properties that make it valuable in various applications.
Propiedades
Número CAS |
4032-92-2 |
|---|---|
Fórmula molecular |
C10H22 |
Peso molecular |
142.28 g/mol |
Nombre IUPAC |
2,4,4-trimethylheptane |
InChI |
InChI=1S/C10H22/c1-6-7-10(4,5)8-9(2)3/h9H,6-8H2,1-5H3 |
Clave InChI |
QALGVLROELGEEM-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)(C)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


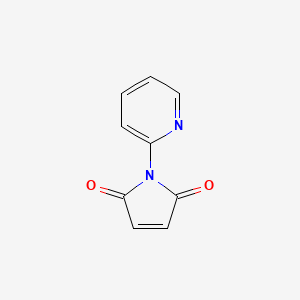
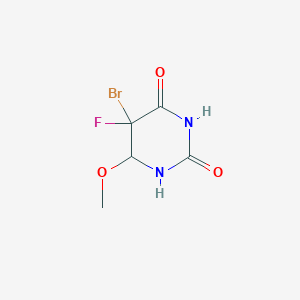

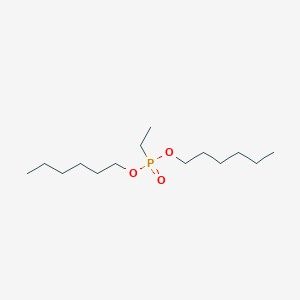
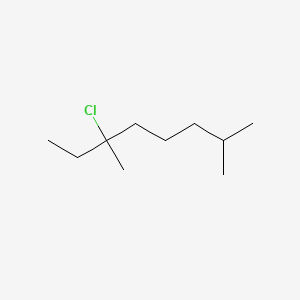
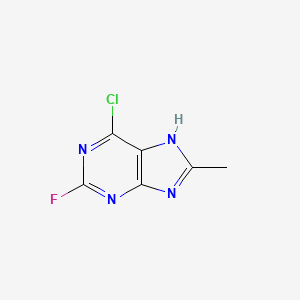
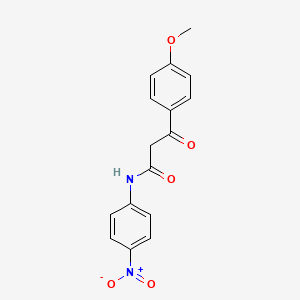
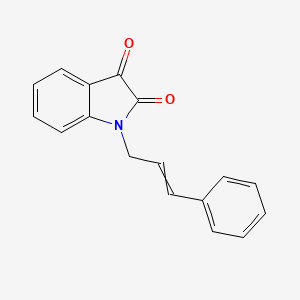
![6-(((1-Aminocyclohexyl)carbonyl)amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14162780.png)
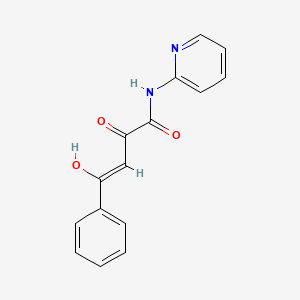
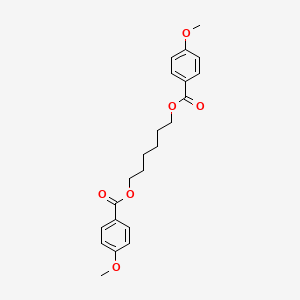

![Ethyl 2-(2,7-dimethyl-[1,3]thiazolo[5,4-b]indol-4-yl)acetate](/img/structure/B14162798.png)
